8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
6-(3-chlorophenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-24-18-17(19(29)28(21(24)30)11-10-25-8-3-2-4-9-25)27-13-12-26(20(27)23-18)16-7-5-6-15(22)14-16/h5-7,14H,2-4,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGXSBMQKFHQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic derivative belonging to the class of imidazopyridines. Its biological activity has been the subject of various studies aimed at understanding its pharmacological potential. This article delves into its biological activity, synthesizing findings from diverse sources.
The molecular formula of the compound is , with a molecular weight of approximately 442.95 g/mol. The structure incorporates a piperidine moiety and a chlorophenyl group, which are significant for its biological interactions.
Antidiabetic Activity
Several studies have investigated the antidiabetic potential of imidazopyridine derivatives similar to the compound . Research indicates that these compounds can influence glucose metabolism and insulin sensitivity.
Key Findings:
- Compounds with similar structures have shown significant reductions in blood glucose levels in diabetic models.
- For instance, derivatives synthesized with thiazolidinedione frameworks demonstrated hypoglycemic effects comparable to standard medications like pioglitazone .
Antimicrobial Activity
The antimicrobial properties of imidazopyridine derivatives have also been explored. These compounds exhibit activity against various bacterial strains.
Case Study:
In a study assessing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, derivatives showed promising results, suggesting that structural modifications could enhance their activity .
COX Inhibition and Anti-inflammatory Effects
Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Research Insights:
- Certain analogs demonstrated selective inhibition of COX-2 over COX-1, indicating potential as anti-inflammatory agents without the gastrointestinal side effects associated with non-selective NSAIDs .
Table 1: Summary of Biological Activities
Table 2: Antidiabetic Efficacy Comparison
| Compound Name | Dose (mg/kg) | % Reduction in Glucose Level |
|---|---|---|
| Compound A | 10 | 42.48 |
| Compound B | 30 | 58.36 |
| Pioglitazone | 50 | 75.43 |
Comparison with Similar Compounds
Structural and Molecular Property Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound’s piperidinylethyl chain distinguishes it from analogs with aminoethyl or tetramethyl substituents. Piperidine’s basic nitrogen may improve membrane permeability and receptor binding .
Bioactivity and Target Profiling
- Serotonin/Dopamine Receptor Affinity: Analogs with alkylaminoethyl chains (e.g., ) show moderate affinity for 5-HT₁ₐ and D₂ receptors. The piperidinylethyl group in the target compound may enhance selectivity for these targets due to improved hydrophobic interactions .
- PDE Inhibition : Compound 5 (Zagórska et al.) inhibits PDE4B1 (IC₅₀ = 120 nM) and PDE10A (IC₅₀ = 85 nM). The target compound’s dihydro core and piperidine chain could modulate PDE isoform selectivity, though computational predictions (e.g., QSAR models) are needed .
Computational Similarity and Activity Landscape
- Tanimoto Similarity Index : Using Morgan fingerprints (radius = 2), the target compound shares ~65–75% similarity with 8-(3-Cl-phenyl)-substituted purine derivatives, suggesting overlapping bioactivity profiles .
- Activity Cliffs: Minor structural changes (e.g., replacing piperidine with pyrrolidine) may cause significant potency shifts. For example, pyrrolidine analogs of similar compounds exhibit 10-fold lower PDE4B1 inhibition due to reduced basicity and steric fit .
Pharmacokinetic Predictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
